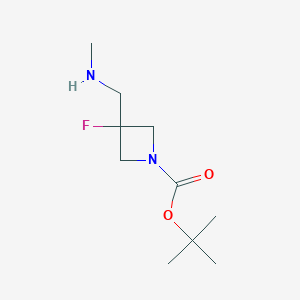

1-Boc-3-(methylaminomethyl)-3-fluoroazetidine

描述

BenchChem offers high-quality 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl 3-fluoro-3-(methylaminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-6-10(11,7-13)5-12-4/h12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKSSXCNTJURBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CNC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Structure and Stereochemistry of 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine

Abstract: This guide provides an in-depth technical overview of 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine, a valuable fluorinated building block for drug discovery and medicinal chemistry. We will explore a robust synthetic pathway, detailed methodologies for structural elucidation via spectroscopic and crystallographic techniques, and a comprehensive analysis of its stereochemistry. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage the unique properties of strained, fluorinated heterocyclic scaffolds.

Introduction: The Strategic Value of Fluorinated Azetidines

The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its strained nature imparts a distinct three-dimensional geometry that can be exploited to explore novel chemical space and improve ligand-receptor interactions. The incorporation of a fluorine atom into organic molecules is a well-established strategy to modulate key pharmacological properties, including metabolic stability, pKa, lipophilicity, and binding affinity.[2]

The specific substitution of fluorine at the C3 position of the azetidine ring, particularly in a quaternary center, creates a chiral building block with significant potential. The title compound, 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine, combines these features, offering a synthetically versatile intermediate for the development of novel therapeutics. This guide serves as a comprehensive resource, detailing its synthesis, definitive structural characterization, and the critical analysis of its stereochemical properties.

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Logic: The core strategy involves the construction of the 3-fluoroazetidine ring first, followed by the elaboration of the C3 sidechain. Our proposed starting material is the commercially available 1-Boc-3-azetidinone. The key steps include a Wittig-type olefination, followed by stereoselective reduction, functional group manipulation to install the methylaminomethyl sidechain, and finally, fluorination of a precursor alcohol. An alternative and often more direct approach involves the fluorination of a 3-hydroxy precursor.

// Nodes SM [label="1-Boc-3-azetidinone", fillcolor="#F1F3F4", fontcolor="#202124"]; INT1 [label="1-Boc-3-(hydroxymethyl)azetidin-3-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; INT2 [label="1-Boc-3-hydroxy-3-azetidinecarbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; INT3 [label="1-Boc-3-fluoro-3-(methylaminomethyl)azetidine\n(Intermediate Imine)", fillcolor="#F1F3F4", fontcolor="#202124"]; PROD [label="1-Boc-3-(methylaminomethyl)-3-fluoroazetidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> INT1 [label="1. Grignard/Organolithium (e.g., HCHO source)\n2. Workup"]; INT1 -> INT2 [label="Mild Oxidation (e.g., DMP, SO3-Py)"]; INT2 -> INT3 [label="Reductive Amination:\n1. MeNH2\n2. NaBH(OAc)3"]; INT3 -> PROD [label="Deoxyfluorination\n(e.g., DAST, XtalFluor)"]; }

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative methodology derived from analogous transformations.[4][5]

Step 1: Synthesis of 1-Boc-3-hydroxy-3-(hydroxymethyl)azetidine

-

To a cooled (-78 °C) solution of 1-Boc-3-azetidinone in anhydrous THF, add a solution of (methoxymethyl)magnesium chloride (1.1 eq) dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 16 hours.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). The combined organic layers are then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude material is purified by column chromatography on silica gel to yield the diol intermediate.

Step 2: Selective Oxidation to 1-Boc-3-hydroxy-3-azetidinecarbaldehyde

-

Dissolve the diol intermediate in a suitable solvent like CH₂Cl₂.

-

Add Dess-Martin periodinane (1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and monitor by TLC until the starting material is consumed.

-

Quench the reaction with a saturated solution of Na₂S₂O₃.

-

Extract, dry, and purify via chromatography to isolate the aldehyde.

Step 3: Reductive Amination

-

Dissolve the aldehyde in 1,2-dichloroethane.

-

Add methylamine (2.0 M solution in THF, 1.5 eq) followed by sodium triacetoxyborohydride (1.5 eq).

-

Stir at room temperature for 12-18 hours.

-

Quench with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂.[1]

-

The combined organic layers are dried, concentrated, and the resulting amino alcohol is taken to the next step, often without further purification.

Step 4: Deoxyfluorination

-

Causality: Deoxyfluorination of the tertiary alcohol is the critical step. Reagents like Diethylaminosulfur Trifluoride (DAST) or its safer alternatives (e.g., XtalFluor) are effective for this transformation, minimizing the risk of rearrangement that can occur with more acidic reagents.[5]

-

Dissolve the crude amino alcohol in anhydrous CH₂Cl₂ and cool to -78 °C under a nitrogen atmosphere.

-

Add DAST (1.2 eq) dropwise. The reaction temperature must be carefully controlled to prevent side reactions.

-

Stir at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the layers, extract the aqueous phase with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the final product by flash column chromatography to yield 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine as a racemic mixture.

Definitive Structural Elucidation

Confirming the covalent structure of the final compound requires a multi-faceted analytical approach. Each technique provides complementary information, leading to an unambiguous assignment.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for structural confirmation in solution.[6] The presence of the fluorine atom provides a unique handle for analysis.

| Nucleus | Position / Assignment | Predicted Chemical Shift (δ, ppm) | Key Couplings (J, Hz) |

| ¹H NMR | Boc-(CH₃)₃ | ~1.45 (s, 9H) | - |

| Azetidine-CH₂ (C2, C4) | 3.8 - 4.2 (m, 4H) | Geminal (²JHH), Vicinal (³JHH), Fluorine coupling (³JHF, ~15-25 Hz) | |

| -CH₂-NH | 2.8 - 3.0 (d, 2H) | Fluorine coupling (³JHF, ~20-30 Hz) | |

| N-CH₃ | ~2.45 (s, 3H) | - | |

| N-H | Variable (broad s, 1H) | - | |

| ¹³C NMR | Boc-C(CH₃)₃ | ~28.5 | - |

| Boc-C=O | ~156.0 | - | |

| Boc-C(CH₃)₃ | ~80.0 | - | |

| Azetidine-C3 | 90 - 95 (d) | Large ¹JCF (~200-240 Hz) | |

| Azetidine-CH₂ (C2, C4) | 55 - 60 (d) | ²JCF (~20-25 Hz) | |

| -CH₂-NH | ~50.0 (d) | ²JCF (~20-25 Hz) | |

| N-CH₃ | ~36.0 | - | |

| ¹⁹F NMR | Azetidine-C3-F | -160 to -180 | Multiplet (coupling to C2, C4, and CH₂ protons) |

Rationale for Predictions:

-

The ¹³C signal for the carbon bearing the fluorine (C3) will appear as a doublet with a very large one-bond coupling constant (¹JCF).[6]

-

The adjacent carbons (C2, C4, and the sidechain CH₂) will also show smaller two-bond couplings (²JCF).

-

Similarly, the protons on these adjacent carbons will exhibit three-bond couplings (³JHF) in the ¹H NMR spectrum, providing clear evidence for the fluorine's position.[7]

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy:

-

High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition. The calculated exact mass should be compared to the measured mass, with a deviation of <5 ppm providing high confidence.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H (stretch, ~3300 cm⁻¹), C-H (stretch, ~2900-3000 cm⁻¹), the Boc C=O (strong stretch, ~1690 cm⁻¹), and the C-F bond (stretch, ~1000-1100 cm⁻¹).

Single-Crystal X-ray Diffraction

The Gold Standard: For absolute and unambiguous structural and stereochemical proof, single-crystal X-ray diffraction is the definitive method.[8] It provides the precise spatial arrangement of all atoms in the crystal lattice.

// Nodes A [label="Synthesized Racemic Product", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Slow Evaporation / Vapor Diffusion\n(e.g., Hexane/EtOAc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Obtain Single Crystal", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Mount Crystal on Diffractometer", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="X-ray Data Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Structure Solution & Refinement", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Definitive 3D Structure", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Crystallization"]; B -> C; C -> D; D -> E; E -> F; F -> G [label="Confirmation"]; }

Caption: Workflow for structural elucidation by X-ray crystallography.

Protocol for Crystal Growth:

-

Dissolve a small amount of the purified racemic compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Place this solution in a small vial.

-

Place the small vial inside a larger, sealed jar containing a less polar anti-solvent (e.g., hexanes or pentane).

-

Allow the anti-solvent to slowly diffuse into the solution over several days at room temperature.

-

Inspect regularly for the formation of single, well-defined crystals suitable for diffraction.[8]

Stereochemical Analysis: Resolving and Assigning Enantiomers

The C3 atom in 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine is a quaternary chiral center. The synthetic protocol described above will produce a racemic mixture of (R)- and (S)-enantiomers. For applications in drug development, it is crucial to separate these enantiomers and determine their absolute configuration.

Chiral Separation by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers.[9]

Self-Validating Protocol: The success of the separation is self-validating. A successful method will show two distinct, well-resolved peaks of equal area (for a racemic input) on the chromatogram, corresponding to the two enantiomers.

| Parameter | Typical Condition | Rationale / Expertise |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | These phases (e.g., Chiralpak® series) are known to have broad applicability and often provide excellent selectivity for a wide range of chiral molecules, including amines and carbamates.[9] |

| Mobile Phase | Hexane / Isopropanol (IPA) or Heptane / Ethanol | A normal-phase system is typically the first choice. The ratio is optimized to achieve baseline separation (Rs > 1.5) in a reasonable runtime. |

| Additive | 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) | For amine-containing compounds, a basic additive like DEA is often required to prevent peak tailing and improve peak shape by neutralizing acidic sites on the silica support. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 210-220 nm | The Boc-carbamate group provides sufficient chromophore for UV detection at low wavelengths. |

Assignment of Absolute Configuration

Once separated, the absolute configuration of each enantiomer must be determined.

Definitive Method: Anomalous Dispersion X-ray Crystallography

-

Derivatize one of the separated enantiomers with a chiral acid containing a heavy atom (e.g., Mosher's acid or a brominated aromatic acid).

-

Crystallize the resulting diastereomeric salt.

-

Solve the crystal structure using X-ray diffraction. The known configuration of the chiral acid and the presence of the heavy atom allow for the unambiguous determination of the absolute configuration of the azetidine stereocenter using anomalous dispersion (Flack parameter).

Spectroscopic Method: Advanced NMR (¹H-¹⁹F HOESY)

-

Expertise & Causality: In the absence of a crystal structure, advanced NMR techniques can provide strong evidence for stereochemistry. A Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment can detect through-space interactions between nuclei.[10] By using a chiral solvating agent (CSA), the two enantiomers form diastereomeric complexes that will have distinct NMR spectra. A ¹H-¹⁹F HOESY experiment can reveal spatial proximity between the fluorine atom and specific protons of the CSA. The pattern of these interactions will be different for each enantiomer, allowing for a confident, albeit indirect, assignment of configuration.[10]

Caption: Logic of using ¹H-¹⁹F HOESY for stereochemical assignment.

Conclusion

1-Boc-3-(methylaminomethyl)-3-fluoroazetidine represents a sophisticated chemical building block whose utility is intrinsically linked to a precise understanding of its structure and stereochemistry. This guide has outlined a robust framework for its synthesis and comprehensive analysis. By employing the detailed spectroscopic, chromatographic, and crystallographic protocols described, researchers can confidently prepare, purify, and characterize this compound. The mastery of these techniques is paramount for leveraging the full potential of such advanced intermediates in the rational design of next-generation therapeutics.

References

-

Title: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid Source: The Journal of Organic Chemistry URL: [Link]

- Source: Google Patents (CN105384673B)

-

Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: MDPI URL: [Link]

-

Title: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF Source: ResearchGate URL: [Link]

-

Title: Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. Source: ResearchGate URL: [Link]

-

Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: PMC - NIH URL: [Link]

-

Title: Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor Source: MDPI URL: [Link]

-

Title: Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline Source: PMC - NIH URL: [Link]

-

Title: Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space¹H–¹⁹F Spin–Spin Couplings Source: PMC - NIH URL: [Link]

-

Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

-

Title: Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC Source: ResearchGate URL: [Link]

-

Title: ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions Source: MDPI URL: [Link]

-

Title: ¹H-NMR spectrum of N-Boc glutamic acid. Source: ResearchGate URL: [Link]

-

Title: ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Source: ResearchGate URL: [Link]

Sources

- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. acs.figshare.com [acs.figshare.com]

- 4. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 5. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine, a fluorinated azetidine building block with significant potential in medicinal chemistry. Due to the novelty of this specific compound, some information presented herein is based on established principles of organic chemistry and data from structurally analogous compounds.

Core Identifiers and Chemical Structure

1-Boc-3-(methylaminomethyl)-3-fluoroazetidine is a synthetic organic compound featuring a four-membered azetidine ring, a common motif in modern drug discovery. The presence of a fluorine atom at the 3-position and a methylaminomethyl substituent offers unique properties for molecular design.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1408074-60-1 | [1] |

| Molecular Formula | C10H19FN2O2 | [1] |

| Molecular Weight | 218.27 g/mol | [1] |

| IUPAC Name | tert-butyl 3-fluoro-3-((methylamino)methyl)azetidine-1-carboxylate | |

| Synonyms | 1-Boc-3-fluoro-3-[(methylamino)methyl]azetidine | [2] |

digraph "1-Boc-3-(methylaminomethyl)-3-fluoroazetidine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; a[label=""]; b[label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i[label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p[label=""]; q[label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""]; ae [label=""]; af [label=""]; ag [label=""]; ah [label=""]; ai [label=""]; aj [label=""]; ak [label=""]; al [label=""]; am [label=""]; an [label=""]; ao [label=""]; ap [label=""]; aq [label=""]; ar [label=""]; as [label=""]; at [label=""]; au [label=""]; av [label=""]; aw [label=""]; ax [label=""]; ay [label=""]; az [label=""]; ba [label=""]; bb [label=""]; bc [label=""]; bd [label=""]; be [label=""]; bf [label=""]; bg [label=""]; bh [label=""]; bi [label=""]; bj [label=""]; bk [label=""]; bl [label=""]; bm [label=""]; bn [label=""]; bo [label=""]; bp [label=""]; bq [label=""]; br [label=""]; bs [label=""]; bt [label=""]; bu [label=""]; bv [label=""]; bw [label=""]; bx [label=""]; by [label=""]; bz [label=""]; ca [label=""]; cb [label=""]; cc [label=""]; cd [label=""]; ce [label=""]; cf [label=""]; cg [label=""]; ch [label=""]; ci [label=""]; cj [label=""]; ck [label=""]; cl [label=""]; cm [label=""]; cn [label=""]; co [label=""]; cp [label=""]; cq [label=""]; cr [label=""]; cs [label=""]; ct [label=""]; cu [label=""]; cv [label=""]; cw [label=""]; cx [label=""]; cy [label=""]; cz [label=""]; da [label=""]; db [label=""]; dc [label=""]; dd[label=""]; de [label=""]; df [label=""]; dg [label=""]; dh [label=""]; di [label=""]; dj [label=""]; dk [label=""]; dl[label=""]; dm [label=""]; dn [label=""]; do [label=""]; dp [label=""]; dq [label=""]; dr [label=""]; ds [label=""]; dt[label=""]; du [label=""]; dv [label=""]; dw [label=""]; dx [label=""]; dy [label=""]; dz [label=""]; ea [label=""]; eb [label=""]; ec [label=""]; ed [label=""]; ee [label=""]; ef [label=""]; eg [label=""]; eh [label=""]; ei [label=""]; ej [label=""]; ek [label=""]; el [label=""]; em[label=""]; en [label=""]; eo [label=""]; ep [label=""]; eq [label=""]; er [label=""]; es [label=""]; et [label=""]; eu [label=""]; ev [label=""]; ew [label=""]; ex [label=""]; ey [label=""]; ez [label=""]; fa [label=""]; fb [label=""]; fc [label=""]; fd [label=""]; fe [label=""]; ff [label=""]; fg [label=""]; fh [label=""]; fi [label=""]; fj [label=""]; fk [label=""]; fl [label=""]; fm [label=""]; fn [label=""]; fo [label=""]; fp [label=""]; fq [label=""]; fr [label=""]; fs [label=""]; ft [label=""]; fu [label=""]; fv [label=""]; fw [label=""]; fx [label=""]; fy [label=""]; fz [label=""]; ga [label=""]; gb [label=""]; gc [label=""]; gd [label=""]; ge [label=""]; gf [label=""]; gg [label=""]; gh [label=""]; gi [label=""]; gj [label=""]; gk [label=""]; gl [label=""]; gm [label=""]; gn [label=""]; go [label=""]; gp [label=""]; gq [label=""]; gr [label=""]; gs [label=""]; gt [label=""]; gu [label=""]; gv [label=""]; gw [label=""]; gx [label=""]; gy [label=""]; gz [label=""]; ha [label=""]; hb [label=""]; hc [label=""]; hd [label=""]; he [label=""]; hf [label=""]; hg [label=""]; hh [label=""]; hi [label=""]; hj [label=""]; hk [label=""]; hl [label=""]; hm [label=""]; hn [label=""]; ho [label=""]; hp [label=""]; hq [label=""]; hr [label=""]; hs [label=""]; ht [label=""]; hu [label=""]; hv [label=""]; hw [label=""]; hx [label=""]; hy [label=""]; hz [label=""]; ia [label=""]; ib [label=""]; ic [label=""]; id [label=""]; ie [label=""]; if [label=""]; ig [label=""]; ih [label=""]; ii [label=""]; ij [label=""]; ik [label=""]; il [label=""]; im [label=""]; in [label=""]; io [label=""]; ip [label=""]; iq [label=""]; ir [label=""]; is [label=""]; it [label=""]; iu [label=""]; iv [label=""]; iw [label=""]; ix [label=""]; iy [label=""]; iz [label=""]; ja [label=""]; jb [label=""]; jc [label=""]; jd [label=""]; je [label=""]; jf [label=""]; jg [label=""]; jh [label=""]; ji [label=""]; jj [label=""]; jk [label=""]; jl [label=""]; jm [label=""]; jn [label=""]; jo [label=""]; jp [label=""]; jq [label=""]; jr [label=""]; js [label=""]; jt [label=""]; ju [label=""]; jv [label=""]; jw [label=""]; jx [label=""]; jy [label=""]; jz [label=""]; ka [label=""]; kb [label=""]; kc [label=""]; kd [label=""]; ke [label=""]; kf [label=""]; kg [label=""]; kh [label=""]; ki [label=""]; kj [label=""]; kk [label=""]; kl [label=""]; km [label=""]; kn [label=""]; ko [label=""]; kp [label=""]; kq [label=""]; kr [label=""]; ks [label=""]; kt [label=""]; ku [label=""]; kv [label=""]; kw [label=""]; kx [label=""]; ky [label=""]; kz [label=""]; la [label=""]; lb [label=""]; lc [label=""]; ld [label=""]; le [label=""]; lf [label=""]; lg [label=""]; lh [label=""]; li[label=""]; lj [label=""]; lk [label=""]; ll [label=""]; lm [label=""]; ln [label=""]; lo [label=""]; lp [label=""]; lq [label=""]; lr [label=""]; ls [label=""]; lt [label=""]; lu [label=""]; lv [label=""]; lw [label=""]; lx [label=""]; ly [label=""]; lz [label=""]; ma [label=""]; mb [label=""]; mc [label=""]; md [label=""]; me [label=""]; mf [label=""]; mg [label=""]; mh [label=""]; mi [label=""]; mj [label=""]; mk [label=""]; ml [label=""]; mm [label=""]; mn [label=""]; mo [label=""]; mp [label=""]; mq [label=""]; mr [label=""]; ms [label=""]; mt [label=""]; mu [label=""]; mv [label=""]; mw [label=""]; mx [label=""]; my [label=""]; mz [label=""]; na [label=""]; nb [label=""]; nc [label=""]; nd [label=""]; ne [label=""]; nf [label=""]; ng [label=""]; nh [label=""]; ni [label=""]; nj [label=""]; nk [label=""]; nl [label=""]; nm [label=""]; nn [label=""]; no [label=""]; np [label=""]; nq [label=""]; nr [label=""]; ns [label=""]; nt [label=""]; nu [label=""]; nv [label=""]; nw [label=""]; nx [label=""]; ny [label=""]; nz [label=""]; oa [label=""]; ob [label=""]; oc [label=""]; od [label=""]; oe [label=""]; of [label=""]; og [label=""]; oh [label=""]; oi [label=""]; oj [label=""]; ok [label=""]; ol[label=""]; om [label=""]; on [label=""]; oo [label=""]; op [label=""]; oq [label=""]; or [label=""]; os [label=""]; ot [label=""]; ou [label=""]; ov [label=""]; ow [label=""]; ox [label=""]; oy [label=""]; oz [label=""]; pa [label=""]; pb [label=""]; pc [label=""]; pd [label=""]; pe [label=""]; pf [label=""]; pg [label=""]; ph [label=""]; pi [label=""]; pj [label=""]; pk [label=""]; pl [label=""]; pm [label=""]; pn [label=""]; po [label=""]; pp [label=""]; pq [label=""]; pr [label=""]; ps [label=""]; pt [label=""]; pu [label=""]; pv [label=""]; pw [label=""]; px [label=""]; py [label=""]; pz [label=""]; qa [label=""]; qb [label=""]; qc [label=""]; qd [label=""]; qe [label=""]; qf [label=""]; qg [label=""]; qh [label=""]; qi [label=""]; qj [label=""]; qk [label=""]; ql [label=""]; qm [label=""]; qn [label=""]; qo [label=""]; qp [label=""]; qq [label=""]; qr [label=""]; qs [label=""]; qt [label=""]; qu [label=""]; qv [label=""]; qw [label=""]; qx [label=""]; qy [label=""]; qz [label=""]; ra [label=""]; rb [label=""]; rc [label=""]; rd [label=""]; re [label=""]; rf [label=""]; rg [label=""]; rh [label=""]; ri [label=""]; rj [label=""]; rk [label=""]; rl [label=""]; rm [label=""]; rn [label=""]; ro [label=""]; rp [label=""]; rq [label=""]; rr [label=""]; rs [label=""]; rt [label=""]; ru [label=""]; rv [label=""]; rw [label=""]; rx [label=""]; ry [label=""]; rz [label=""]; sa [label=""]; sb [label=""]; sc [label=""]; sd [label=""]; se [label=""]; sf [label=""]; sg [label=""]; sh [label=""]; si [label=""]; sj [label=""]; sk [label=""]; sl [label=""]; sm [label=""]; sn [label=""]; so [label=""]; sp [label=""]; sq [label=""]; sr [label=""]; ss [label=""]; st [label=""]; su [label=""]; sv [label=""]; sw [label=""]; sx [label=""]; sy [label=""]; sz [label=""]; ta [label=""]; tb [label=""]; tc [label=""]; td[label=""]; te [label=""]; tf [label=""]; tg [label=""]; th[label=""]; ti [label=""]; tj [label=""]; tk [label=""]; tl [label=""]; tm [label=""]; tn [label=""]; to[label=""]; tp [label=""]; tq [label=""]; tr[label=""]; ts [label=""]; tt [label=""]; tu [label=""]; tv [label=""]; tw [label=""]; tx [label=""]; ty [label=""]; tz [label=""]; ua [label=""]; ub [label=""]; uc [label=""]; ud [label=""]; ue [label=""]; uf [label=""]; ug [label=""]; uh [label=""]; ui [label=""]; uj [label=""]; uk [label=""]; ul[label=""]; um [label=""]; un [label=""]; uo [label=""]; up [label=""]; uq [label=""]; ur [label=""]; us [label=""]; ut [label=""]; uu [label=""]; uv [label=""]; uw [label=""]; ux [label=""]; uy [label=""]; uz [label=""]; va [label=""]; vb [label=""]; vc [label=""]; vd [label=""]; ve [label=""]; vf [label=""]; vg [label=""]; vh [label=""]; vi [label=""]; vj [label=""]; vk [label=""]; vl [label=""]; vm [label=""]; vn [label=""]; vo [label=""]; vp [label=""]; vq [label=""]; vr [label=""]; vs [label=""]; vt [label=""]; vu [label=""]; vv [label=""]; vw [label=""]; vx [label=""]; vy [label=""]; vz [label=""]; wa [label=""]; wb [label=""]; wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; yr [label=""]; ys [label=""]; yt [label=""]; yu [label=""]; yv [label=""]; yw [label=""]; yx [label=""]; yy [label=""]; yz [label=""]; za [label=""]; zb [label=""]; zc [label=""]; zd [label=""]; ze [label=""]; zf [label=""]; zg [label=""]; zh [label=""]; zi [label=""]; zj [label=""]; zk [label=""]; zl [label=""]; zm [label=""]; zn [label=""]; zo [label=""]; zp [label=""]; zq [label=""]; zr [label=""]; zs [label=""]; zt [label=""]; zu [label=""]; zv [label=""]; zw [label=""]; zx [label=""]; zy [label=""]; zz [label=""];

a -- b[style=solid]; b -- c [style=solid]; c -- d [style=solid]; d -- e [style=solid]; e -- a[style=solid]; a -- f [style=solid]; f -- g [style=solid]; g -- h [style=solid]; g -- i[style=solid]; g -- j [style=solid]; f -- k [style=double]; k -- l [style=solid]; l -- m [style=solid]; l -- n [style=solid]; l -- o [style=solid]; a -- p[style=solid]; p -- q[style=solid]; q -- r [style=solid]; r -- s [style=solid]; s -- t [style=solid]; t -- u [style=solid]; u -- v [style=solid]; v -- w [style=solid]; w -- x [style=solid]; x -- y [style=solid]; y -- z [style=solid]; z -- aa [style=solid]; aa -- ab [style=solid]; ab -- ac [style=solid]; ac -- ad [style=solid]; ad -- ae [style=solid]; ae -- af [style=solid]; af -- ag [style=solid]; ag -- ah [style=solid]; ah -- ai [style=solid]; ai -- aj [style=solid]; aj -- ak [style=solid]; ak -- al [style=solid]; al -- am [style=solid]; am -- an [style=solid]; an -- ao [style=solid]; ao -- ap [style=solid]; ap -- aq [style=solid]; aq -- ar [style=solid]; ar -- as [style=solid]; as -- at [style=solid]; at -- au [style=solid]; au -- av [style=solid]; av -- aw [style=solid]; aw -- ax [style=solid]; ax -- ay [style=solid]; ay -- az [style=solid]; az -- ba [style=solid]; ba -- bb [style=solid]; bb -- bc [style=solid]; bc -- bd [style=solid]; bd -- be [style=solid]; be -- bf [style=solid]; bf -- bg [style=solid]; bg -- bh [style=solid]; bh -- bi [style=solid]; bi -- bj [style=solid]; bj -- bk [style=solid]; bk -- bl [style=solid]; bl -- bm [style=solid]; bm -- bn [style=solid]; bn -- bo [style=solid]; bo -- bp [style=solid]; bp -- bq [style=solid]; bq -- br [style=solid]; br -- bs [style=solid]; bs -- bt [style=solid]; bt -- bu [style=solid]; bu -- bv [style=solid]; bv -- bw [style=solid]; bw -- bx [style=solid]; bx -- by [style=solid]; by -- bz [style=solid]; bz -- ca [style=solid]; ca -- cb [style=solid]; cb -- cc [style=solid]; cc -- cd [style=solid]; cd -- ce [style=solid]; ce -- cf [style=solid]; cf -- cg [style=solid]; cg -- ch [style=solid]; ch -- ci [style=solid]; ci -- cj [style=solid]; cj -- ck [style=solid]; ck -- cl [style=solid]; cl -- cm [style=solid]; cm -- cn [style=solid]; cn -- co [style=solid]; co -- cp [style=solid]; cp -- cq [style=solid]; cq -- cr [style=solid]; cr -- cs [style=solid]; cs -- ct [style=solid]; ct -- cu [style=solid]; cu -- cv [style=solid]; cv -- cw [style=solid]; cw -- cx [style=solid]; cx -- cy [style=solid]; cy -- cz [style=solid]; cz -- da [style=solid]; da -- db [style=solid]; db -- dc [style=solid]; dc -- dd[style=solid]; dd -- de [style=solid]; de -- df [style=solid]; df -- dg [style=solid]; dg -- dh [style=solid]; dh -- di [style=solid]; di -- dj [style=solid]; dj -- dk [style=solid]; dk -- dl[style=solid]; dl -- dm [style=solid]; dm -- dn [style=solid]; dn -- do [style=solid]; do -- dp [style=solid]; dp -- dq [style=solid]; dq -- dr [style=solid]; dr -- ds [style=solid]; ds -- dt[style=solid]; dt -- du [style=solid]; du -- dv [style=solid]; dv -- dw [style=solid]; dw -- dx [style=solid]; dx -- dy [style=solid]; dy -- dz [style=solid]; dz -- ea [style=solid]; ea -- eb [style=solid]; eb -- ec [style=solid]; ec -- ed [style=solid]; ed -- ee [style=solid]; ee -- ef [style=solid]; ef -- eg [style=solid]; eg -- eh [style=solid]; eh -- ei [style=solid]; ei -- ej [style=solid]; ej -- ek [style=solid]; ek -- el [style=solid]; el -- em[style=solid]; em -- en [style=solid]; en -- eo [style=solid]; eo -- ep [style=solid]; ep -- eq [style=solid]; eq -- er [style=solid]; er -- es [style=solid]; es -- et [style=solid]; et -- eu [style=solid]; eu -- ev [style=solid]; ev -- ew [style=solid]; ew -- ex [style=solid]; ex -- ey [style=solid]; ey -- ez [style=solid]; ez -- fa [style=solid]; fa -- fb [style=solid]; fb -- fc [style=solid]; fc -- fd [style=solid]; fd -- fe [style=solid]; fe -- ff [style=solid]; ff -- fg [style=solid]; fg -- fh [style=solid]; fh -- fi [style=solid]; fi -- fj [style=solid]; fj -- fk [style=solid]; fk -- fl [style=solid]; fl -- fm [style=solid]; fm -- fn [style=solid]; fn -- fo [style=solid]; fo -- fp [style=solid]; fp -- fq [style=solid]; fq -- fr [style=solid]; fr -- fs [style=solid]; fs -- ft [style=solid]; ft -- fu [style=solid]; fu -- fv [style=solid]; fv -- fw [style=solid]; fw -- fx [style=solid]; fx -- fy [style=solid]; fy -- fz [style=solid]; fz -- ga [style=solid]; ga -- gb [style=solid]; gb -- gc [style=solid]; gc -- gd [style=solid]; gd -- ge [style=solid]; ge -- gf [style=solid]; gf -- gg [style=solid]; gg -- gh [style=solid]; gh -- gi [style=solid]; gi -- gj [style=solid]; gj -- gk [style=solid]; gk -- gl [style=solid]; gl -- gm [style=solid]; gm -- gn [style=solid]; gn -- go [style=solid]; go -- gp [style=solid]; gp -- gq [style=solid]; gq -- gr [style=solid]; gr -- gs [style=solid]; gs -- gt [style=solid]; gt -- gu [style=solid]; gu -- gv [style=solid]; gv -- gw [style=solid]; gw -- gx [style=solid]; gx -- gy [style=solid]; gy -- gz [style=solid]; gz -- ha [style=solid]; ha -- hb [style=solid]; hb -- hc [style=solid]; hc -- hd [style=solid]; hd -- he [style=solid]; he -- hf [style=solid]; hf -- hg [style=solid]; hg -- hh [style=solid]; hh -- hi [style=solid]; hi -- hj [style=solid]; hj -- hk [style=solid]; hk -- hl [style=solid]; hl -- hm [style=solid]; hm -- hn [style=solid]; hn -- ho [style=solid]; ho -- hp [style=solid]; hp -- hq [style=solid]; hq -- hr [style=solid]; hr -- hs [style=solid]; hs -- ht [style=solid]; ht -- hu [style=solid]; hu -- hv [style=solid]; hv -- hw [style=solid]; hw -- hx [style=solid]; hx -- hy [style=solid]; hy -- hz [style=solid]; hz -- ia [style=solid]; ia -- ib [style=solid]; ib -- ic [style=solid]; ic -- id [style=solid]; id -- ie [style=solid]; ie -- if [style=solid]; if -- ig [style=solid]; ig -- ih [style=solid]; ih -- ii [style=solid]; ii -- ij [style=solid]; ij -- ik [style=solid]; ik -- il [style=solid]; il -- im [style=solid]; im -- in [style=solid]; in -- io [style=solid]; io -- ip [style=solid]; ip -- iq [style=solid]; iq -- ir [style=solid]; ir -- is [style=solid]; is -- it [style=solid]; it -- iu [style=solid]; iu -- iv [style=solid]; iv -- iw [style=solid]; iw -- ix [style=solid]; ix -- iy [style=solid]; iy -- iz [style=solid]; iz -- ja [style=solid]; ja -- jb [style=solid]; jb -- jc [style=solid]; jc -- jd [style=solid]; jd -- je [style=solid]; je -- jf [style=solid]; jf -- jg [style=solid]; jg -- jh [style=solid]; jh -- ji [style=solid]; ji -- jj [style=solid]; jj -- jk [style=solid]; jk -- jl [style=solid]; jl -- jm [style=solid]; jm -- jn [style=solid]; jn -- jo [style=solid]; jo -- jp [style=solid]; jp -- jq [style=solid]; jq -- jr [style=solid]; jr -- js [style=solid]; js -- jt [style=solid]; jt -- ju [style=solid]; ju -- jv [style=solid]; jv -- jw [style=solid]; jw -- jx [style=solid]; jx -- jy [style=solid]; jy -- jz [style=solid]; jz -- ka [style=solid]; ka -- kb [style=solid]; kb -- kc [style=solid]; kc -- kd [style=solid]; kd -- ke [style=solid]; ke -- kf [style=solid]; kf -- kg [style=solid]; kg -- kh [style=solid]; kh -- ki [style=solid]; ki -- kj [style=solid]; kj -- kk [style=solid]; kk -- kl [style=solid]; kl -- km [style=solid]; km -- kn [style=solid]; kn -- ko [style=solid]; ko -- kp [style=solid]; kp -- kq [style=solid]; kq -- kr [style=solid]; kr -- ks [style=solid]; ks -- kt [style=solid]; kt -- ku [style=solid]; ku -- kv [style=solid]; kv -- kw [style=solid]; kw -- kx [style=solid]; kx -- ky [style=solid]; ky -- kz [style=solid]; kz -- la [style=solid]; la -- lb [style=solid]; lb -- lc [style=solid]; lc -- ld [style=solid]; ld -- le [style=solid]; le -- lf [style=solid]; lf -- lg [style=solid]; lg -- lh [style=solid]; lh -- li[style=solid]; li -- lj [style=solid]; lj -- lk [style=solid]; lk -- ll [style=solid]; ll -- lm [style=solid]; lm -- ln [style=solid]; ln -- lo [style=solid]; lo -- lp [style=solid]; lp -- lq [style=solid]; lq -- lr [style=solid]; lr -- ls [style=solid]; ls -- lt [style=solid]; lt -- lu [style=solid]; lu -- lv [style=solid]; lv -- lw [style=solid]; lw -- lx [style=solid]; lx -- ly [style=solid]; ly -- lz [style=solid]; lz -- ma [style=solid]; ma -- mb [style=solid]; mb -- mc [style=solid]; mc -- md [style=solid]; md -- me [style=solid]; me -- mf [style=solid]; mf -- mg [style=solid]; mg -- mh [style=solid]; mh -- mi [style=solid]; mi -- mj [style=solid]; mj -- mk [style=solid]; mk -- ml [style=solid]; ml -- mm [style=solid]; mm -- mn [style=solid]; mn -- mo [style=solid]; mo -- mp [style=solid]; mp -- mq [style=solid]; mq -- mr [style=solid]; mr -- ms [style=solid]; ms -- mt [style=solid]; mt -- mu [style=solid]; mu -- mv [style=solid]; mv -- mw [style=solid]; mw -- mx [style=solid]; mx -- my [style=solid]; my -- mz [style=solid]; mz -- na [style=solid]; na -- nb [style=solid]; nb -- nc [style=solid]; nc -- nd [style=solid]; nd -- ne [style=solid]; ne -- nf [style=solid]; nf -- ng [style=solid]; ng -- nh [style=solid]; nh -- ni [style=solid]; ni -- nj [style=solid]; nj -- nk [style=solid]; nk -- nl [style=solid]; nl -- nm [style=solid]; nm -- nn [style=solid]; nn -- no [style=solid]; no -- np [style=solid]; np -- nq [style=solid]; nq -- nr [style=solid]; nr -- ns [style=solid]; ns -- nt [style=solid]; nt -- nu [style=solid]; nu -- nv [style=solid]; nv -- nw [style=solid]; nw -- nx [style=solid]; nx -- ny [style=solid]; ny -- nz [style=solid]; nz -- oa [style=solid]; oa -- ob [style=solid]; ob -- oc [style=solid]; oc -- od [style=solid]; od -- oe [style=solid]; oe -- of [style=solid]; of -- og [style=solid]; og -- oh [style=solid]; oh -- oi [style=solid]; oi -- oj [style=solid]; oj -- ok [style=solid]; ok -- ol[style=solid]; ol -- om [style=solid]; om -- on [style=solid]; on -- oo [style=solid]; oo -- op [style=solid]; op -- oq [style=solid]; oq -- or [style=solid]; or -- os [style=solid]; os -- ot [style=solid]; ot -- ou [style=solid]; ou -- ov [style=solid]; ov -- ow [style=solid]; ow -- ox [style=solid]; ox -- oy [style=solid]; oy -- oz [style=solid]; oz -- pa [style=solid]; pa -- pb [style=solid]; pb -- pc [style=solid]; pc -- pd [style=solid]; pd -- pe [style=solid]; pe -- pf [style=solid]; pf -- pg [style=solid]; pg -- ph [style=solid]; ph -- pi [style=solid]; pi -- pj [style=solid]; pj -- pk [style=solid]; pk -- pl [style=solid]; pl -- pm [style=solid]; pm -- pn [style=solid]; pn -- po [style=solid]; po -- pp [style=solid]; pp -- pq [style=solid]; pq -- pr [style=solid]; pr -- ps [style=solid]; ps -- pt [style=solid]; pt -- pu [style=solid]; pu -- pv [style=solid]; pv -- pw [style=solid]; pw -- px [style=solid]; px -- py [style=solid]; py -- pz [style=solid]; pz -- qa [style=solid]; qa -- qb [style=solid]; qb -- qc [style=solid]; qc -- qd [style=solid]; qd -- qe [style=solid]; qe -- qf [style=solid]; qf -- qg [style=solid]; qg -- qh [style=solid]; qh -- qi [style=solid]; qi -- qj [style=solid]; qj -- qk [style=solid]; qk -- ql [style=solid]; ql -- qm [style=solid]; qm -- qn [style=solid]; qn -- qo [style=solid]; qo -- qp [style=solid]; qp -- qq [style=solid]; qq -- qr [style=solid]; qr -- qs [style=solid]; qs -- qt [style=solid]; qt -- qu [style=solid]; qu -- qv [style=solid]; qv -- qw [style=solid]; qw -- qx [style=solid]; qx -- qy [style=solid]; qy -- qz [style=solid]; qz -- ra [style=solid]; ra -- rb [style=solid]; rb -- rc [style=solid]; rc -- rd [style=solid]; rd -- re [style=solid]; re -- rf [style=solid]; rf -- rg [style=solid]; rg -- rh [style=solid]; rh -- ri [style=solid]; ri -- rj [style=solid]; rj -- rk [style=solid]; rk -- rl [style=solid]; rl -- rm [style=solid]; rm -- rn [style=solid]; rn -- ro [style=solid]; ro -- rp [style=solid]; rp -- rq [style=solid]; rq -- rr [style=solid]; rr -- rs [style=solid]; rs -- rt [style=solid]; rt -- ru [style=solid]; ru -- rv [style=solid]; rv -- rw [style=solid]; rw -- rx [style=solid]; rx -- ry [style=solid]; ry -- rz [style=solid]; rz -- sa [style=solid]; sa -- sb [style=solid]; sb -- sc [style=solid]; sc -- sd [style=solid]; sd -- se [style=solid]; se -- sf [style=solid]; sf -- sg [style=solid]; sg -- sh [style=solid]; sh -- si [style=solid]; si -- sj [style=solid]; sj -- sk [style=solid]; sk -- sl [style=solid]; sl -- sm [style=solid]; sm -- sn [style=solid]; sn -- so [style=solid]; so -- sp [style=solid]; sp -- sq [style=solid]; sq -- sr [style=solid]; sr -- ss [style=solid]; ss -- st [style=solid]; st -- su [style=solid]; su -- sv [style=solid]; sv -- sw [style=solid]; sw -- sx [style=solid]; sx -- sy [style=solid]; sy -- sz [style=solid]; sz -- ta [style=solid]; ta -- tb [style=solid]; tb -- tc [style=solid]; tc -- td[style=solid]; td -- te [style=solid]; te -- tf [style=solid]; tf -- tg [style=solid]; tg -- th[style=solid]; th -- ti [style=solid]; ti -- tj [style=solid]; tj -- tk [style=solid]; tk -- tl [style=solid]; tl -- tm [style=solid]; tm -- tn [style=solid]; tn -- to[style=solid]; to -- tp [style=solid]; tp -- tq [style=solid]; tq -- tr[style=solid]; tr -- ts [style=solid]; ts -- tt [style=solid]; tt -- tu [style=solid]; tu -- tv [style=solid]; tv -- tw [style=solid]; tw -- tx [style=solid]; tx -- ty [style=solid]; ty -- tz [style=solid]; tz -- ua [style=solid]; ua -- ub [style=solid]; ub -- uc [style=solid]; uc -- ud [style=solid]; ud -- ue [style=solid]; ue -- uf [style=solid]; uf -- ug [style=solid]; ug -- uh [style=solid]; uh -- ui [style=solid]; ui -- uj [style=solid]; uj -- uk [style=solid]; uk -- ul[style=solid]; ul -- um [style=solid]; um -- un [style=solid]; un -- uo [style=solid]; uo -- up [style=solid]; up -- uq [style=solid]; uq -- ur [style=solid]; ur -- us [style=solid]; us -- ut [style=solid]; ut -- uu [style=solid]; uu -- uv [style=solid]; uv -- uw [style=solid]; uw -- ux [style=solid]; ux -- uy [style=solid]; uy -- uz [style=solid]; uz -- va [style=solid]; va -- vb [style=solid]; vb -- vc [style=solid]; vc -- vd [style=solid]; vd -- ve [style=solid]; ve -- vf [style=solid]; vf -- vg [style=solid]; vg -- vh [style=solid]; vh -- vi [style=solid]; vi -- vj [style=solid]; vj -- vk [style=solid]; vk -- vl [style=solid]; vl -- vm [style=solid]; vm -- vn [style=solid]; vn -- vo [style=solid]; vo -- vp [style=solid]; vp -- vq [style=solid]; vq -- vr [style=solid]; vr -- vs [style=solid]; vs -- vt [style=solid]; vt -- vu [style=solid]; vu -- vv [style=solid]; vv -- vw [style=solid]; vw -- vx [style=solid]; vx -- vy [style=solid]; vy -- vz [style=solid]; vz -- wa [style=solid]; wa -- wb [style=solid]; wb -- wc [style=solid]; wc -- wd [style=solid]; wd -- we [style=solid]; we -- wf [style=solid]; wf -- wg [style=solid]; wg -- wh [style=solid]; wh -- wi [style=solid]; wi -- wj [style=solid]; wj -- wk [style=solid]; wk -- wl [style=solid]; wl -- wm [style=solid]; wm -- wn [style=solid]; wn -- wo [style=solid]; wo -- wp [style=solid]; wp -- wq [style=solid]; wq -- wr [style=solid]; wr -- ws [style=solid]; ws -- wt [style=solid]; wt -- wu [style=solid]; wu -- wv [style=solid]; wv -- ww [style=solid]; ww -- wx [style=solid]; wx -- wy [style=solid]; wy -- wz [style=solid]; wz -- xa [style=solid]; xa -- xb [style=solid]; xb -- xc [style=solid]; xc -- xd [style=solid]; xd -- xe [style=solid]; xe -- xf [style=solid]; xf -- xg [style=solid]; xg -- xh [style=solid]; xh -- xi [style=solid]; xi -- xj [style=solid]; xj -- xk [style=solid]; xk -- xl [style=solid]; xl -- xm [style=solid]; xm -- xn [style=solid]; xn -- xo [style=solid]; xo -- xp [style=solid]; xp -- xq [style=solid]; xq -- xr [style=solid]; xr -- xs [style=solid]; xs -- xt [style=solid]; xt -- xu [style=solid]; xu -- xv [style=solid]; xv -- xw [style=solid]; xw -- xx [style=solid]; xx -- xy [style=solid]; xy -- xz [style=solid]; xz -- ya [style=solid]; ya -- yb [style=solid]; yb -- yc [style=solid]; yc -- yd [style=solid]; yd -- ye [style=solid]; ye -- yf [style=solid]; yf -- yg [style=solid]; yg -- yh [style=solid]; yh -- yi [style=solid]; yi -- yj [style=solid]; yj -- yk [style=solid]; yk -- yl [style=solid]; yl -- ym [style=solid]; ym -- yn [style=solid]; yn -- yo [style=solid]; yo -- yp [style=solid]; yp -- yq [style=solid]; yq -- yr [style=solid]; yr -- ys [style=solid]; ys -- yt [style=solid]; yt -- yu [style=solid]; yu -- yv [style=solid]; yv -- yw [style=solid]; yw -- yx [style=solid]; yx -- yy [style=solid]; yy -- yz [style=solid]; yz -- za [style=solid]; za -- zb [style=solid]; zb -- zc [style=solid]; zc -- zd [style=solid]; zd -- ze [style=solid]; ze -- zf [style=solid]; zf -- zg [style=solid]; zg -- zh [style=solid]; zh -- zi [style=solid]; zi -- zj [style=solid]; zj -- zk [style=solid]; zk -- zl [style=solid]; zl -- zm [style=solid]; zm -- zn [style=solid]; zn -- zo [style=solid]; zo -- zp [style=solid]; zp -- zq [style=solid]; zq -- zr [style=solid]; zr -- zs [style=solid]; zs -- zt [style=solid]; zt -- zu [style=solid]; zu -- zv [style=solid]; zv -- zw [style=solid]; zw -- zx [style=solid]; zx -- zy [style=solid]; zy -- zz [style=solid]; }

Figure 1: 2D structure of the molecule.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar N-Boc protected azetidines. |

| Boiling Point | >250 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Slightly soluble in water. | The Boc group increases lipophilicity, while the amine and fluorine add polarity. |

| pKa | ~9-10 (for the secondary amine) | Typical range for secondary amines. |

Synthesis and Purification

A definitive, published synthetic route for 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine is not currently available. However, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of substituted azetidines.

Figure 2: A plausible synthetic pathway.

Conceptual Synthetic Protocol:

-

Synthesis of 1-Boc-3-methyleneazetidine: This key intermediate can be prepared from commercially available 1-Boc-3-azetidinone via a Wittig reaction. The causality here is the conversion of a ketone to an alkene, which provides a reactive center for subsequent functionalization.

-

Fluorination and Amination: The double bond of 1-Boc-3-methyleneazetidine can be subjected to an electrophilic fluorination agent, followed by the introduction of an amino group. This step is critical for installing the desired substituents at the 3-position. The choice of reagents would be crucial to control regioselectivity.

-

N-Methylation: The primary amine of the resulting 1-Boc-3-(aminomethyl)-3-fluoroazetidine can be selectively methylated using a reagent like methyl iodide in the presence of a mild base, or via reductive amination with formaldehyde and a reducing agent. This step completes the synthesis of the target molecule.

Purification:

Purification would likely be achieved through standard chromatographic techniques.

-

Flash Column Chromatography: Using a silica gel stationary phase and a gradient of ethyl acetate in hexanes or a similar solvent system would be the primary method for purification. The polarity of the compound would dictate the optimal solvent mixture.

-

Preparative HPLC: For achieving high purity, reverse-phase preparative HPLC could be employed.

Analytical Characterization

To ensure the identity and purity of 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine, a combination of analytical techniques would be essential.

Table 3: Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm), the azetidine ring protons (3-5 ppm), the methyl group on the nitrogen (~2.4 ppm), and the methylene protons adjacent to the nitrogen atoms. |

| ¹³C NMR | Resonances for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbons of the azetidine ring, and the methyl and methylene carbons of the side chain. The carbon bearing the fluorine atom will show a characteristic large C-F coupling constant. |

| ¹⁹F NMR | A single resonance, likely a triplet or a more complex multiplet due to coupling with adjacent protons. |

| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum in positive ion mode should show a prominent peak for the [M+H]⁺ ion at m/z 219.27. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid or trifluoroacetic acid) would indicate high purity. |

Applications in Drug Discovery

The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[3] The 3-fluoroazetidine motif is a valuable bioisostere for various functional groups and has been incorporated into a range of biologically active compounds.

The methylaminomethyl side chain provides a basic nitrogen atom that can participate in key interactions with biological targets, such as hydrogen bonding or salt bridge formation. The Boc-protecting group allows for the use of this building block in standard peptide coupling or other synthetic transformations, with deprotection revealing a secondary amine on the azetidine ring for further functionalization.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate small heterocyclic scaffolds.

-

Neuroscience: The modulation of CNS targets often requires compounds with specific polarity and permeability, which can be fine-tuned with fluorination.

-

Infectious Diseases: The unique properties of fluorinated compounds can lead to novel antibacterial and antiviral agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine is not widely available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel research chemical with unknown toxicological properties. The following guidelines are based on general principles for handling fluorinated organic compounds and related azetidine derivatives.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Skin Protection: A lab coat is required.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[5]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.[5]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

References

-

AccelaChem. 1408074-60-1,1-Boc-3-fluoro-3-[(methylamino)methyl]azetidine. [Link]

-

ResearchGate. Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. [Link]

-

MSN Chemical. Tips for Safe Handling And Storage of Aziridine Crosslinkers. [Link]

Sources

- 1. 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine | 1408074-60-1 [chemicalbook.com]

- 2. 1408074-60-1,1-Boc-3-fluoro-3-[(methylamino)methyl]azetidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Novel Fluorinated Azetidine

In the landscape of modern drug discovery, small, fluorinated heterocycles are of paramount importance. Their unique conformational constraints and the ability of fluorine to modulate key properties such as metabolic stability and basicity make them attractive scaffolds for novel therapeutics. This guide provides an in-depth exploration of the core physicochemical properties of 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine (CAS: 1408074-60-1), a compound of significant interest in medicinal chemistry.

As a Senior Application Scientist, it is crucial to emphasize that while in silico predictions offer valuable initial insights, they are no substitute for rigorous experimental determination. The following sections will not only present available data for the target molecule and its close analogs but will also provide detailed, field-proven methodologies for the empirical validation of these critical parameters. This guide is structured to provide both a data-centric overview and a practical, instructional framework for researchers.

Molecular Profile and Structural Attributes

A thorough understanding of a molecule's physicochemical nature begins with its fundamental structural and identifying characteristics.

| Property | Value | Source |

| Chemical Name | tert-butyl 3-(methylaminomethyl)-3-fluoroazetidine-1-carboxylate | N/A |

| CAS Number | 1408074-60-1 | [1] |

| Molecular Formula | C10H19FN2O2 | [1] |

| Molecular Weight | 218.27 g/mol | [1] |

| Canonical SMILES | CNCC1(CN(C1)C(=O)OC(C)(C)C)F | N/A |

Ionization Constant (pKa): The Influence of Fluorine on Basicity

The basicity of the methylamino group is a critical determinant of the molecule's behavior in physiological environments, influencing its solubility, permeability, and target engagement. The introduction of a fluorine atom at the C3 position is expected to have a significant impact on the pKa of the secondary amine due to the electron-withdrawing nature of fluorine.

Predicted pKa Values of Analogous Structures

| Analogous Compound | Predicted pKa | Source |

| 1-Boc-3-methylaminoazetidine | 9.23 ± 0.20 | [2] |

| 1-Boc-3-(3-trifluoromethyl-phenylamino)-azetidine | 3.90 ± 0.20 | [3] |

The significant decrease in predicted pKa for the trifluoromethylphenylamino analog highlights the potent electronic effect of fluorine substitution. It is reasonable to infer that the pKa of the target molecule will be lower than its non-fluorinated counterpart.

Experimental Protocol: pKa Determination by Potentiometric Titration

For definitive pKa determination, potentiometric titration remains the gold standard.[4][5] This method relies on monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Rationale: This technique directly measures the buffering capacity of the ionizable group, allowing for the precise determination of the pH at which the group is 50% ionized, which corresponds to its pKa.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 1 mM solution of 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine in deionized water or a suitable co-solvent if solubility is limited.[6]

-

Initial pH Adjustment: Acidify the sample solution to approximately pH 2 with a standardized solution of 0.1 M HCl.[4]

-

Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.[6] Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise volumes of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[6]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the resulting titration curve. For more precise determination, the first and second derivatives of the curve can be plotted to accurately identify the equivalence point.[7]

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): Predicting Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted logP of an Analogous Structure

Experimentally determined logP values for the target molecule are not publicly available. However, a predicted value for a structurally similar compound provides an initial estimate.

| Analogous Compound | Predicted XlogP | Source |

| 1-Boc-3-fluoroazetidine-3-methanol | 0.4 | [8][9] |

This value suggests that the introduction of the polar hydroxymethyl group results in a relatively low lipophilicity. The methylaminomethyl group in our target compound is also polar, suggesting a similarly low to moderate logP value.

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP.[10][11] It involves directly measuring the concentration of the analyte in two immiscible phases after they have reached equilibrium.

Rationale: This method provides a direct measure of the partitioning of the compound between a non-polar (n-octanol) and a polar (water) phase, which serves as a surrogate for its distribution between biological membranes and aqueous environments.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine in the aqueous phase.

-

Partitioning: Add a known volume of the sample solution to a known volume of the pre-saturated n-octanol in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow for complete partitioning (typically several hours).[12]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Diagram of Shake-Flask logP Determination Workflow:

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: A Key Factor for Bioavailability

Aqueous solubility is a fundamental property that influences a compound's dissolution rate and, consequently, its oral bioavailability.

Qualitative Solubility of an Analogous Structure

While quantitative data is unavailable for the target molecule, its non-fluorinated analog is described as being slightly soluble in water.[2]

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

For early-stage drug discovery, kinetic solubility assays provide a high-throughput method for assessing a compound's tendency to precipitate from a solution, typically after being introduced from a DMSO stock.[13][14]

Rationale: This method mimics the conditions of many in vitro high-throughput screening assays, where compounds are introduced from a DMSO stock into an aqueous buffer. It provides a rapid assessment of the concentration at which a compound begins to precipitate.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine in DMSO.[15]

-

Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution with an aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a range of concentrations.[15]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for precipitation to occur.[15]

-

Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[13]

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is typically defined as the concentration at which the light scattering signal begins to increase significantly.

Sources

- 1. 1-Boc-3-(methylaminomethyl)-3-fluoroazetidine | 1408074-60-1 [chemicalbook.com]

- 2. 1-BOC-3-METHYLAMINOAZETIDINE CAS#: 454703-20-9 [m.chemicalbook.com]

- 3. 887580-44-1 CAS MSDS (1-BOC-3-(3-TRIFLUOROMETHYL-PHENYLAMINO)-AZETIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. scispace.com [scispace.com]

- 8. PubChemLite - 1-boc-3-fluoroazetidine-3-methanol (C9H16FNO3) [pubchemlite.lcsb.uni.lu]

- 9. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Art of Attenuation: A Technical Guide to Fluorine's Role in Modulating Azetidine Ring pKa

Foreword: Precision in Property Control

For the medicinal chemist, the ability to fine-tune the physicochemical properties of a molecular scaffold is paramount. Among the most critical of these properties is the acid dissociation constant (pKa), a parameter that dictates a molecule's ionization state at physiological pH and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.[1] The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold in modern drug discovery, prized for its unique conformational rigidity and vectoral exit points.[2][3] However, the inherent basicity of the azetidine nitrogen (pKa ≈ 9.7) often requires attenuation to optimize drug-like properties, particularly for central nervous system (CNS) targets where blood-brain barrier (BBB) penetration is key.[4]

This guide provides an in-depth exploration of a powerful strategy for this molecular modulation: the strategic incorporation of fluorine. We will dissect the profound electronic and conformational effects of fluorine substitution on the azetidine ring, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness this remarkable element for precise pKa control.

The Fundamental Interplay: Azetidine Basicity and Fluorine's Electronic Influence

The basicity of the azetidine nitrogen stems from the availability of its lone pair of electrons to accept a proton. Any modification that reduces the electron density on this nitrogen will, in turn, reduce its basicity, resulting in a lower pKa. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[2] This effect, transmitted through the sigma bonds of the carbon framework, is the primary driver of pKa modulation in fluorinated azetidines.

The magnitude of this pKa depression is directly related to the number of fluorine atoms and their proximity to the nitrogen center. This relationship is clearly demonstrated by experimental data.

| Compound | Structure | pKa | ΔpKa (from Azetidine) |

| Azetidine |  | 9.7 | 0.0 |

| 3-Fluoroazetidine |  | 7.5 | -2.2 |

| 3,3-Difluoroazetidine |  | 4.0 | -5.7 |

| Table 1: Experimental pKa values of azetidine and its fluorinated derivatives, demonstrating the significant decrease in basicity upon fluorination.[4] |

As shown in Table 1, the introduction of a single fluorine atom at the 3-position reduces the pKa by over two log units. The addition of a second fluorine atom at the same position (gem-difluorination) results in a dramatic drop of nearly six log units. This gem-difluoro effect is particularly noteworthy; the cumulative inductive pull of two fluorine atoms profoundly depletes the electron density at the nitrogen, rendering it significantly less basic.[4]

Figure 1: Inductive effect (-I) of the CF2 group pulling electron density away from the nitrogen center.

Beyond Induction: The Role of Conformation and Through-Space Effects

While the through-bond inductive effect is the dominant factor, a complete understanding requires consideration of the azetidine ring's conformation. Unlike the more flexible five- and six-membered rings, the four-membered azetidine ring is subject to significant ring strain (approx. 25.4 kcal/mol).[5] It adopts a puckered, non-planar conformation to alleviate some of this strain.

The introduction of a fluorine substituent can influence this ring puckering. Computational and experimental studies on analogous fluorinated heterocycles, such as pyrrolidines, have shown that stereoelectronic effects, like the gauche effect between the C-F bond and the nitrogen lone pair, can stabilize specific ring conformations.[6] In the context of 3-fluoroazetidine, this conformational preference can subtly alter the orientation of the nitrogen's lone pair and its accessibility for protonation.

Furthermore, in the protonated state, a through-space charge-dipole interaction can occur between the positively charged nitrogen (N+) and the negative end of the C-F bond dipole. This stabilizing interaction in the conjugate acid favors the protonated form, which would theoretically increase basicity. However, the powerful through-bond inductive effect overwhelmingly dominates, leading to the observed net decrease in pKa. The interplay of these effects is a critical area of study for rational design.

Figure 2: A summary of the electronic and conformational factors influencing the pKa of fluorinated azetidines.

Implications in Drug Design: A Focus on CNS-Active Agents

The ability to precisely control the pKa of the azetidine moiety has profound implications for drug design, particularly for CNS-penetrant molecules. The "pH partition hypothesis" posits that for a molecule to passively diffuse across a lipid membrane like the BBB, it must be in a neutral, un-ionized state.[1]

A highly basic amine (high pKa) will be almost entirely protonated at the physiological pH of blood (≈7.4), existing as a charged cation. This charge severely impedes passive diffusion across the lipophilic BBB. By introducing fluorine, a medicinal chemist can lower the pKa of the azetidine nitrogen into a more "optimal" range (typically 6-8 for many CNS drugs). In this range, a significant population of the neutral, uncharged species exists in equilibrium in the bloodstream, which is then available to partition into and diffuse across the BBB.

Figure 3: Impact of pKa on the equilibrium of charged vs. neutral species and subsequent blood-brain barrier penetration.

Beyond permeability, lowering basicity can also mitigate potential off-target effects. For instance, strong bases are more likely to interact with the hERG potassium channel, a notorious anti-target in drug discovery that can lead to cardiotoxicity. Reducing the pKa can decrease this liability.[6]

Experimental and Computational Protocols

A self-validating system of drug design relies on the synergy between empirical measurement and theoretical prediction. Here, we outline standard protocols for both.

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration remains the gold standard for its accuracy and reliability.[7]

Objective: To determine the pKa of a fluorinated azetidine hydrochloride salt by titrating it with a standardized base.

Methodology:

-

Preparation:

-

Accurately prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

-

Accurately weigh approximately 1 mmol of the fluorinated azetidine hydrochloride salt and dissolve it in ~50 mL of deionized, carbonate-free water.

-

Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

-

Titration:

-

Place the beaker containing the azetidine solution on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.

-

Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (V_eq), which is the inflection point of the curve. This can be most accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume, where the peak of this plot corresponds to V_eq.

-

The pKa is the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated azetidine (conjugate acid) and the neutral azetidine (free base) are equal.[7]

-

Figure 5: A generalized workflow for predicting pKa using a DFT-based thermodynamic cycle.

Conclusion

The strategic fluorination of the azetidine ring is a robust and predictable method for modulating the basicity of its nitrogen atom. The powerful electron-withdrawing inductive effect of fluorine allows for a tunable reduction in pKa, a critical parameter in modern drug design. By understanding the interplay of through-bond electronic effects and the subtler influences of ring conformation, medicinal chemists can rationally design azetidine-containing molecules with optimized ADME properties, particularly for challenging targets within the central nervous system. The integration of precise experimental measurement with predictive computational modeling provides a powerful, self-validating paradigm for harnessing the unique properties of fluorine to accelerate the development of next-generation therapeutics.

References

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC. [Link]

-

Computational Analysis of pKa Values of Alkanolamines. (n.d.). Devagiri Journal of Science. [Link]

-

Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. (n.d.). ResearchGate. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]

-

Azetidines of pharmacological interest. (2021). PubMed. [Link]

-

The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. (2006). PubMed. [Link]

-

pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2007). ACS Publications. [Link]

-

3,3-Difluoroazetidine. (n.d.). PubChem. [Link]

-

5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]

-

Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. (2019). ACS Publications. [Link]

-

Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). ACS Publications. [Link]

-

The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. (n.d.). ResearchGate. [Link]

-

Simple Method for the Estimation of pKa of Amines. (2014). Hrcak. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. (n.d.). Wiley Online Library. [Link]

-

Does nitrogen inversion affect the basicity of amines? (2015). Chemistry Stack Exchange. [Link]

-

Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. (n.d.). NIH National Library of Medicine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. BJOC - Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

The indispensable Role of the Boc Protecting Group in Modern Organic Synthesis

A Senior Application Scientist's In-depth Technical Guide

In the intricate world of organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving the desired molecular architecture. Among the arsenal of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for amine protection. Its widespread adoption in academic research, drug discovery, and industrial-scale synthesis is a testament to its remarkable reliability, ease of use, and favorable chemical properties. This guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles to practical applications, tailored for researchers, scientists, and drug development professionals.

The Boc Group: A Profile of Stability and Selective Lability

The Boc group is a carbamate-based protecting group that effectively masks the nucleophilicity and basicity of primary and secondary amines.[1] This transformation is crucial in multi-step syntheses to prevent unwanted side reactions.[1] The genius of the Boc group lies in its dual nature: it is exceptionally stable under a wide range of conditions, yet can be selectively and cleanly removed under mild acidic conditions.[2]

This unique characteristic stems from the electronic and steric properties of the tert-butyl group. The bulky nature of the tert-butyl moiety sterically hinders attack at the carbamate carbonyl, rendering it resistant to many nucleophiles and bases.[3] However, the carbamate linkage is susceptible to acid-catalyzed cleavage due to the formation of a stable tert-butyl cation upon its removal.[4]

Installation of the Boc Group: A Robust and High-Yielding Transformation